4-(Piperazin-1-YL)oxan-3-OL, also known as 1-(oxan-4-yl)-3-piperazin-1-ylpiperidin-2-one, is a chemical compound with the molecular formula C14H25N3O2 and a molecular weight of 267.37 g/mol. This compound is classified as a piperazine derivative, which is notable for its diverse applications in medicinal chemistry and organic synthesis. The structure of this compound features a piperazine ring connected to an oxane moiety, contributing to its unique properties and potential therapeutic effects.
The compound can be found in various chemical catalogs and databases such as American Elements and PubChem, where it is listed under multiple identifiers including the PubChem CID 75480394 and the MDL number MFCD26935950. Its classification falls within the realm of organic compounds, specifically those that contain nitrogen heterocycles, which are often utilized in drug design due to their biological activity.
The synthesis of 4-(Piperazin-1-YL)oxan-3-OL can be approached through several methods, typically involving the reaction of piperazine with oxane derivatives. One common synthetic route involves the acylation of piperazine followed by cyclization to form the oxane structure.
The molecular structure of 4-(Piperazin-1-YL)oxan-3-OL features a piperazine ring linked to a tetrahydrofuran (oxane) structure.
The presence of both nitrogen-containing rings (piperazine and piperidinone) contributes to its potential biological activity, making it a candidate for further pharmacological studies.
4-(Piperazin-1-YL)oxan-3-OL can participate in various chemical reactions due to its functional groups.
The mechanism of action for 4-(Piperazin-1-YL)oxan-3-OL is not fully elucidated but is believed to involve interactions with neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Research indicates that compounds containing piperazine moieties often exhibit affinity for various receptors, including serotonin receptors (5HT receptors). This suggests potential applications in treating psychiatric disorders or as anxiolytics. Further studies are necessary to clarify specific interactions and effects on cellular signaling pathways.
Understanding the physical and chemical properties of 4-(Piperazin-1-YL)oxan-3-OL is essential for its application in research and industry.
4-(Piperazin-1-YL)oxan-3-OL has several scientific uses primarily in medicinal chemistry:
The construction of the tetrahydrofuran (oxane) ring fused with piperazine requires precise stereocontrol, particularly at the C3 and C4 positions. Intramolecular Williamson ether synthesis serves as the cornerstone for forming the oxolane ring. A representative route begins with epoxy-alcohol precursors (e.g., rac-(3R,4S)-4-(piperazin-1-yl)oxolan-3-ol), where regioselective epoxide opening by piperazine generates the necessary 1,2-aminoalcohol intermediate. Subsequent acid-catalyzed cyclization under Dean-Stark conditions yields the tetrahydrofuran-piperazine hybrid with axial orientation of the C4-piperazinyl group, as confirmed by X-ray crystallography [2] [9].
Ring-closing metathesis (RCM) offers an alternative for unsaturated precursors. Diene substrates like N-allyl-N-(but-3-en-1-yl)piperazine undergo cyclization using Grubbs II catalyst (3 mol%) in dichloromethane at 40°C, achieving 70–85% yields. Hydrogenation (Pd/C, H₂) then saturates the olefin, producing the cis-configured oxane ring. Key to stereoselectivity is the use of chiral directing groups; for example, (S)-tert-butanesulfinamide auxiliaries control asymmetric induction during nucleophilic additions to ketone intermediates, enabling enantiomeric excess (ee) >95% [6] [7].
Table 1: Stereoselective Cyclization Methods for 4-(Piperazin-1-yl)oxan-3-ol Derivatives
| Method | Substrate | Conditions | Yield (%) | cis: trans Ratio | Ref |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 1-(2,3-Epoxypropyl)piperazine | TsOH, Toluene, reflux, 12 h | 78 | 9:1 | [2][9] |
| Ring-Closing Metathesis | N-Allyl-N-(but-3-en-1-yl)piperazine | Grubbs II (3 mol%), DCM, 40°C, 24 h | 85 | >20:1 (after H₂) | [6][7] |
| Reductive Amination/Cyclization | 1-(3-Chloro-2-hydroxypropyl)piperazine | K₂CO₃, ACN, 80°C; then NaBH₄ | 65 | 8:1 | [1][6] |
Microwave irradiation significantly accelerates key steps in oxolane-piperazine synthesis, particularly dehydrative cyclizations and nucleophilic substitutions. Burgess reagent-mediated cyclodehydration of hydroxyamides exemplifies this: Under microwave conditions (150°C, 20 min), precursor N′-(2-chloroacetyl)-3-hydroxybenzohydrazide converts to 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol in 76% yield—a 35% improvement over conventional heating (100°C, 24 h). This efficiency stems from rapid, uniform thermal activation, suppressing side-product formation [3].
Nucleophilic aromatic substitution (SNAr) benefits similarly. Coupling 5-substituted oxolane halides with N-Boc-piperazine under microwave irradiation (DMF, 120°C, 30 min) achieves near-quantitative conversion, whereas thermal methods require 12–24 h. Optimization data reveals solvent-dependent efficiency: Polar aprotic solvents like DMF or NMP enhance microwave absorption, reducing reaction times by 8-fold. Post-functionalization via Williamson ether synthesis—such as attaching phenoxypropan-2-ol chains—proceeds efficiently under microwave conditions (K₂CO₃, acetone, 100°C, 15 min, 90% yield) [3] [10].
Table 2: Microwave Optimization for Key Synthetic Steps
| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Gain | Time Reduction | Ref |
|---|---|---|---|---|---|
| Cyclodehydration | Dioxane, 100°C, 24 h, 41% | Dioxane, 150°C, 20 min, 76% | +35% | 72x | [3] |
| SNAr (Piperazine Coupling) | DMF, 80°C, 24 h, 75% | DMF, 120°C, 30 min, 98% | +23% | 48x | [10] |
| Williamson Ether Synthesis | K₂CO₃, Acetone, reflux, 8 h, 70% | K₂CO₃, Acetone, 100°C, 15 min, 90% | +20% | 32x | [3] |
Accessing enantiopure 4-(piperazin-1-yl)oxan-3-ol derivatives demands chiral catalysis at either the oxane or piperazine moiety. Sharpless asymmetric dihydroxylation (AD) of vinyl-piperazines enables this: Substrates like 4-(but-3-en-1-yl)piperazine-1-carboxylate undergo AD using (DHQD)₂PHAL as ligand (1 mol%), K₂OsO₄ (0.5 mol%), and NMO in tert-BuOH/H₂O. This yields syn-diols with 90% ee, which cyclize to cis-3,4-dihydroxyoxanes via acid catalysis [6] [7].
Chiral auxiliary-mediated alkylation resolves piperazine precursors. N-Boc-piperazine reacts with enantiopure epichlorohydrin derivatives (e.g., (S)-epichlorohydrin) under Lewis acid catalysis (Sc(OTf)₃, −40°C), affording chlorohydrins with 94% de. Ring closure with KOH/ethanol then delivers the oxane ring with retained stereochemistry. Alternatively, enzymatic desymmetrization of meso-1,4-diacyloxypiperazines using lipases (e.g., CAL-B) provides monoalcohols with >99% ee, which undergo Mitsunobu cyclization to yield chiral hybrids [6] [7].
Table 3: Asymmetric Catalysis for Enantiomerically Enriched Derivatives
| Method | Chiral Inducer | Substrate | ee/de (%) | Key Product Configuration | Ref |
|---|---|---|---|---|---|
| Sharpless AD | (DHQD)₂PHAL, K₂OsO₄ | 4-(But-3-en-1-yl)piperazine | 90 ee | (3R,4R)-diol | [6][7] |
| Lewis Acid-Catalyzed Alkylation | (S)-Epichlorohydrin, Sc(OTf)₃ | N-Boc-piperazine | 94 de | (3S,4S)-chlorohydrin | [6] |
| Enzymatic Desymmetrization | Candida antarctica Lipase B | meso-1,4-Diacyloxypiperazine | 99 ee | (3R)-monoalcohol | [7] |
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0